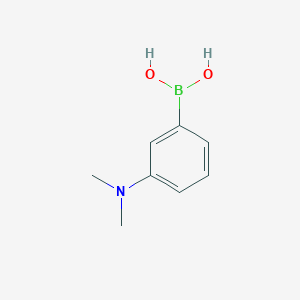

3-(N,N-Dimethylamino)phenylboronic acid

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

[3-(dimethylamino)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12BNO2/c1-10(2)8-5-3-4-7(6-8)9(11)12/h3-6,11-12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZQQHZXHCXAJAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)N(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90376286 | |

| Record name | 3-(N,N-Dimethylamino)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178752-79-9 | |

| Record name | 3-(N,N-Dimethylamino)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Dimethylamino)benzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(N,N-Dimethylamino)phenylboronic Acid

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of 3-(N,N-Dimethylamino)phenylboronic acid. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Core Chemical Properties

This compound is a versatile organic compound utilized in a variety of chemical transformations. Its physical and chemical characteristics are summarized below.

| Property | Value | Reference |

| CAS Number | 178752-79-9 | [1][2][3] |

| Molecular Formula | C₈H₁₂BNO₂ | [1][2][3] |

| Molecular Weight | 165.00 g/mol | [1][3] |

| Appearance | Pale Green to Pale Grey Solid | [1][4] |

| Melting Point | 178-193 °C | [1][2] |

| Boiling Point (Predicted) | 344.0 ± 44.0 °C at 760 mmHg | [1][2] |

| Density (Predicted) | 1.12 ± 0.1 g/cm³ | [1][2] |

| pKa (Predicted) | 8.54 ± 0.10 | [1] |

| Solubility | Slightly soluble in Chloroform and Methanol | [1] |

| Storage | Store under inert gas (nitrogen or Argon) at 2-8°C | [1][4] |

Synthesis Protocol

A common method for the synthesis of this compound involves the lithiation of 3-bromo-N,N-dimethylaniline followed by reaction with a borate ester.[1][5]

Experimental Procedure:

-

Reaction Setup: Dissolve 3-bromo-N,N-dimethylaniline (2.50 mmol) in anhydrous tetrahydrofuran (THF, 8 mL) in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.6 M in hexane, 3.75 mmol) dropwise to the solution. Stir the reaction mixture at -78 °C for an additional 5 minutes after the addition is complete.

-

Borylation: To the reaction mixture, add trimethyl borate (10.0 mmol) and continue stirring at -78 °C for 1 hour.

-

Warming: Allow the reaction to slowly warm to -20 °C over a period of 20 minutes.

-

Quenching and Neutralization: Add 2 M hydrochloric acid (3 mL) to the reaction mixture and stir for 5 minutes. Subsequently, neutralize the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 10 mL).

-

Purification: Combine the organic layers and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a mixture of acetone and dichloromethane (1:1, v/v) as the eluent to yield this compound.

Applications in Research and Development

This compound serves as a crucial building block in organic synthesis, particularly in the formation of carbon-carbon bonds.

Suzuki-Miyaura Coupling

A primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction, a powerful method for synthesizing biaryl compounds, which are common motifs in pharmaceuticals.[6][7][8][9] In this reaction, the boronic acid couples with an organohalide in the presence of a palladium catalyst and a base.

A general representation of the Suzuki-Miyaura coupling reaction is depicted below.

Synthesis of Bioactive Molecules

This compound is a reactant in the synthesis of various protein effectors, including:

-

Modulators of survival motor neuron (SMN) protein : These compounds have potential applications in the treatment of spinal muscular atrophy.[1]

-

Glucokinase activators : These are of interest in the development of therapies for diabetes.[1]

-

Bacillus anthracis enoyl-ACP reductase inhibitors : These molecules are being investigated as potential antibacterial agents.[1]

Furthermore, phenylboronic acid derivatives are utilized in the development of glucose-sensitive drug delivery systems.[10][11] These systems can release therapeutic agents in response to changes in glucose concentration, offering a promising approach for diabetes management. The boronic acid moiety can form reversible covalent bonds with diols, such as those found in glucose.[10][11] This interaction can be exploited to create "smart" drug delivery vehicles that release their payload in a controlled manner.

Safety and Handling

This compound is classified as an irritant.[1][2] It is important to handle this chemical with appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask.[2][12] It may cause skin, eye, and respiratory irritation.[13][14] Store the compound in a tightly closed container in a cool, dry, and well-ventilated area, protected from moisture.[13]

References

- 1. 3-Dimethylaminophenylboronic acid | 178752-79-9 [m.chemicalbook.com]

- 2. [3-(Dimethylamino)phenyl]boronic acid | CAS#:178752-79-9 | Chemsrc [chemsrc.com]

- 3. This compound | LGC Standards [lgcstandards.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. 3-Dimethylaminophenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 6. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. researchgate.net [researchgate.net]

- 9. tcichemicals.com [tcichemicals.com]

- 10. Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+ - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent Advances in Phenylboronic Acid-Based Gels with Potential for Self-Regulated Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. canbipharm.com [canbipharm.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. 4-(Dimethylamino)phenylboronic acid | C8H12BNO2 | CID 2734344 - PubChem [pubchem.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to 3-(N,N-Dimethylamino)phenylboronic Acid

Introduction

This compound, identified by CAS number 178752-79-9, is an organoboron compound widely utilized in organic synthesis.[1][2] As a derivative of phenylboronic acid, its primary application lies in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form carbon-carbon bonds.[3][4] Its dimethylamino functional group can influence the electronic properties and reactivity of the molecule. This guide provides a comprehensive overview of its chemical properties, applications, safety information, and a detailed experimental protocol for its use in Suzuki-Miyaura coupling.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. This data is essential for handling, storage, and reaction setup.

| Property | Value |

| CAS Number | 178752-79-9[1][5][6] |

| Molecular Formula | C₈H₁₂BNO₂[1][5][6] |

| Molecular Weight | 165.00 g/mol [1][5][6] |

| Melting Point | 178-190 °C |

| Appearance | Pale Green to Pale Grey Solid[1] |

| Purity | ≥95% - >99% (Varies by supplier)[7][8] |

| InChI Key | YZQQHZXHCXAJAV-UHFFFAOYSA-N |

| SMILES String | CN(C)c1cccc(c1)B(O)O[6] |

Safety and Handling

Proper handling of this compound is crucial for laboratory safety. It is classified as an irritant.

| Hazard Classifications | GHS Hazard Statements | Precautionary Codes |

| Skin Irritation, Category 2[9] | H315 : Causes skin irritation[9] | P264 : Wash skin thoroughly after handling[9][10] |

| Eye Irritation, Category 2[9] | H319 : Causes serious eye irritation[9] | P280 : Wear protective gloves/eye protection/face protection[9][10] |

| STOT SE, Category 3 | H335 : May cause respiratory irritation | P302 + P352 : IF ON SKIN: Wash with plenty of water[9][10] |

| P305 + P351 + P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[11] |

Storage and Personal Protective Equipment (PPE):

-

Storage : Store in a cool, dry, well-ventilated area under an inert atmosphere.[1][5][8] Keep the container tightly closed and protect from moisture.[9]

-

PPE : Recommended personal protective equipment includes safety glasses, gloves, and a dust mask (e.g., type N95).[11]

Core Applications in Research and Development

This compound serves as a critical building block in the synthesis of complex organic molecules. Its utility is highlighted in the development of various protein effectors and therapeutic agents.

Key applications include its use as a reactant in the synthesis of:

-

Modulators of the survival motor neuron (SMN) protein.

-

Glucokinase activators.

-

Aryl ethers that act as inhibitors for Bacillus anthracis enoyl-ACP reductase.

-

Thiourea-functionalized paracyclophanes.

-

Low-background fluorescent imaging agents for nitric oxide.

The primary reaction enabling these syntheses is the Suzuki-Miyaura coupling, where the boronic acid group reacts with an organohalide to form a new biaryl C-C bond.[3][4]

Key Experimental Protocols

Representative Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a generalized procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an aryl bromide. Reaction conditions may require optimization based on the specific substrate.

Materials:

-

This compound

-

Aryl halide (e.g., 4-Bromoanisole)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(OAc)₂)

-

Ligand (if required, e.g., SPhos)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)[12]

-

Solvent system (e.g., Toluene/H₂O, Dioxane/H₂O)[12]

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup : To a reaction flask, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).[12][13]

-

Inert Atmosphere : Seal the flask with a septum. Evacuate and backfill the vessel with an inert gas (e.g., argon) three times to remove oxygen.

-

Solvent Addition : Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.[12]

-

Heating : Heat the reaction mixture to the desired temperature (typically 85-100 °C) with vigorous stirring.[12][13]

-

Monitoring : Monitor the reaction's progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[12]

-

Work-up : Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.[12]

-

Isolation : Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.[12]

-

Purification : Purify the crude residue by column chromatography on silica gel to obtain the desired biaryl product.[12][13]

Visualizations

Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds via a well-defined catalytic cycle involving a palladium catalyst. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[3][14]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki-Miyaura Coupling

The following diagram illustrates the typical laboratory workflow for performing a Suzuki-Miyaura coupling reaction, from preparation to final product analysis.

Caption: Standard laboratory workflow for Suzuki-Miyaura coupling.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. AC-44496 - 4-dimethylaminophenylboronic-acid-pinacol-ester… [cymitquimica.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. diva-portal.org [diva-portal.org]

- 5. 178752-79-9|this compound|BLD Pharm [bldpharm.com]

- 6. This compound | LGC Standards [lgcstandards.com]

- 7. 2abiotech.net [2abiotech.net]

- 8. 3-Dimethylaminophenylboronic acid CAS: 178752-79-9, CasNo.178752-79-9 Hebei Dangtong Biological Technology Co..LTD China (Mainland) [nengxian.lookchem.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. ww.chemblink.com [ww.chemblink.com]

- 12. benchchem.com [benchchem.com]

- 13. organic-synthesis.com [organic-synthesis.com]

- 14. Yoneda Labs [yonedalabs.com]

3-(N,N-Dimethylamino)phenylboronic acid molecular structure

An In-depth Technical Guide to 3-(N,N-Dimethylamino)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a versatile organic compound widely utilized in synthetic chemistry and increasingly recognized for its potential in drug development and materials science. Its unique structure, featuring both a boronic acid moiety and a dimethylamino group, imparts specific chemical reactivity and properties. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, a detailed synthesis protocol, and key applications, particularly its role as a crucial building block for biologically active molecules and in the development of stimuli-responsive systems.

Molecular Structure and Properties

This compound is an aromatic compound characterized by a phenyl ring substituted with a boronic acid group (-B(OH)₂) at position 1 and a dimethylamino group (-N(CH₃)₂) at position 3. The presence of the electron-donating dimethylamino group influences the electronic properties of the phenylboronic acid system.

Physicochemical and Spectroscopic Data

The key quantitative properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 178752-79-9 | [1][2] |

| Molecular Formula | C₈H₁₂BNO₂ | [1][2] |

| Molecular Weight | 165.00 g/mol | [1][2] |

| Melting Point | 178-193 °C | [1][2] |

| Boiling Point (Predicted) | 344.0 ± 44.0 °C | [1] |

| Density (Predicted) | 1.12 ± 0.1 g/cm³ | [1] |

| pKa (Predicted) | 8.54 ± 0.10 | [1] |

| Appearance | Pale Green to Pale Grey Solid | [1][3] |

| SMILES String | CN(C)c1cccc(c1)B(O)O | [2][4] |

| InChI Key | YZQQHZXHCXAJAV-UHFFFAOYSA-N | [1][2] |

Experimental Protocols: Synthesis

The synthesis of this compound is commonly achieved through a lithium-halogen exchange reaction starting from 3-bromo-N,N-dimethylaniline, followed by borylation with a trialkyl borate.

Synthesis from 3-bromo-N,N-dimethylaniline

This protocol provides a general procedure for the laboratory-scale synthesis of the title compound.[1][5]

Materials:

-

3-bromo-N,N-dimethylaniline

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexane (e.g., 1.6 M)

-

Trimethyl borate

-

Hydrochloric acid (HCl), 2 M

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Dichloromethane

-

Acetone

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: Dissolve 3-bromo-N,N-dimethylaniline (e.g., 500 mg, 2.50 mmol) in anhydrous THF (8 mL) in a flame-dried, round-bottom flask under an inert atmosphere (nitrogen or argon).

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.56 mL of a 1.6 M solution in hexane, 3.75 mmol) dropwise to the stirred solution. Maintain the temperature at -78 °C and continue stirring for an additional 5 minutes after the addition is complete.

-

Borylation: To the reaction mixture, add trimethyl borate (1.11 mL, 10.0 mmol) and stir for 1 hour at -78 °C.

-

Warming: Allow the reaction mixture to slowly warm to -20 °C over a period of 20 minutes.

-

Quenching and Neutralization: Add 2 M hydrochloric acid (3 mL) to the flask and stir for 5 minutes. Carefully neutralize the mixture with a saturated solution of sodium bicarbonate.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 10 mL).

-

Drying and Concentration: Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using an acetone/dichloromethane mixture (e.g., 1:1, v/v) as the eluent to yield this compound.[1][5]

Applications in Research and Drug Development

This compound serves as a key intermediate in organic synthesis and has applications in the development of therapeutic agents and diagnostic tools.

Building Block for Bioactive Molecules

This compound is a reactant involved in the synthesis of various protein effectors and inhibitors.[2] Notable examples include:

-

Modulators of Survival Motor Neuron (SMN) protein: Used in the development of potential treatments for spinal muscular atrophy.

-

Glucokinase activators: Investigated as potential therapeutics for type 2 diabetes.

-

Bacillus anthracis enoyl-ACP reductase inhibitors: Serve as a basis for developing new antibacterial agents.[1][2]

Glucose-Responsive Systems

Phenylboronic acids are renowned for their ability to form reversible covalent complexes with cis-1,2- or 1,3-diols, a class of compounds that includes glucose.[6][7] This property is harnessed to create "smart" drug delivery systems. When incorporated into polymers or hydrogels, the phenylboronic acid moiety acts as a glucose sensor.[7][8] In a high-glucose environment, the binding of glucose to the boronic acid can trigger a change in the material's structure (e.g., swelling or disassembly), leading to the controlled release of an encapsulated drug like insulin.[7] This approach is a cornerstone of developing self-regulated drug delivery systems for diabetes treatment.

Safety and Handling

This compound is classified as an irritant. Standard laboratory safety precautions should be observed when handling this chemical.

| Hazard Type | GHS Codes & Statements |

| Signal Word | Warning |

| Hazard Statements | H315: Causes skin irritation.[2][9] H319: Causes serious eye irritation.[2][9] H335: May cause respiratory irritation.[2][9] |

| Precautionary Statements | P261: Avoid breathing dust. P264: Wash skin thoroughly after handling. P280: Wear protective gloves/eye protection. P302+P352: IF ON SKIN: Wash with plenty of water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Storage Class | 11 - Combustible Solids |

This is not an exhaustive list. Refer to the full Safety Data Sheet (SDS) before use.

Conclusion

This compound is a valuable reagent with significant utility in medicinal chemistry and materials science. Its straightforward synthesis and versatile reactivity make it an important building block for creating complex molecular architectures. Its application in the synthesis of targeted therapeutics and its foundational role in the design of glucose-responsive drug delivery systems highlight its importance for professionals in drug discovery and development. Proper handling and storage are essential to ensure laboratory safety.

References

- 1. 3-Dimethylaminophenylboronic acid | 178752-79-9 [m.chemicalbook.com]

- 2. This compound ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. This compound | LGC Standards [lgcstandards.com]

- 5. 3-Dimethylaminophenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 6. Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+ - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent Advances in Phenylboronic Acid-Based Gels with Potential for Self-Regulated Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 3-(Dimethylamino)phenylboronic Acid Hydrochloride (contains varying amounts of Anhydride) | C8H13BClNO2 | CID 44754897 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 3-(N,N-Dimethylamino)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for 3-(N,N-Dimethylamino)phenylboronic acid, a valuable building block in medicinal chemistry and materials science. The document details the predominant lithiation-borylation route, along with alternative methods including Miyaura borylation and Grignard reagent-based synthesis. Emphasis is placed on detailed experimental protocols, quantitative data comparison, and safety considerations. The guide is intended to serve as a practical resource for researchers and professionals involved in organic synthesis and drug development.

Introduction

This compound is a versatile organoboron compound widely employed in organic synthesis. Its utility is most prominent in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds. This allows for the construction of complex molecular architectures, making it a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This guide explores the primary and alternative synthetic routes to this compound, providing detailed methodologies and comparative data to aid in reaction planning and optimization.

Synthesis Pathways

The synthesis of this compound is most commonly achieved starting from 3-bromo-N,N-dimethylaniline. The primary methods involve organometallic intermediates, each with distinct advantages and limitations.

Lithiation-Borylation: The Predominant Route

The most frequently reported and arguably the most established method for the synthesis of this compound is the lithiation of 3-bromo-N,N-dimethylaniline followed by borylation with a trialkyl borate. This method offers a relatively high yield and is a standard procedure in many organic synthesis laboratories.

Reaction Scheme:

Alternative Pathway 1: Miyaura Borylation

The Miyaura borylation is a powerful palladium-catalyzed cross-coupling reaction that allows for the formation of a carbon-boron bond. This method is known for its excellent functional group tolerance and generally milder reaction conditions compared to the use of highly basic organolithium reagents. The reaction typically involves a palladium catalyst, a phosphine ligand, a base, and a diboron reagent such as bis(pinacolato)diboron (B₂pin₂).

Reaction Scheme:

Alternative Pathway 2: Grignard Reaction

An alternative organometallic route involves the formation of a Grignard reagent from 3-bromo-N,N-dimethylaniline. This organomagnesium compound can then react with a trialkyl borate in a manner similar to the lithiation-borylation pathway. Grignard reagents are generally less basic and pyrophoric than organolithiums, which can be an advantage in terms of safety and handling.

Reaction Scheme:

Data Presentation

The following table summarizes the quantitative data for the different synthesis pathways, allowing for a direct comparison of their key parameters.

| Parameter | Lithiation-Borylation[1] | Miyaura Borylation (Typical)[2] | Grignard Reaction (Estimated) |

| Starting Material | 3-Bromo-N,N-dimethylaniline | 3-Bromo-N,N-dimethylaniline | 3-Bromo-N,N-dimethylaniline |

| Key Reagents | n-BuLi, B(OCH₃)₃ | B₂(pin)₂, Pd Catalyst, Base | Mg, B(OCH₃)₃ |

| Solvent | THF | Dioxane, DMSO, or Toluene | THF |

| Temperature | -78 °C to -20 °C | 80-100 °C | Room Temperature to 50 °C |

| Reaction Time | ~1.5 hours | 12-24 hours | ~2-3 hours |

| Reported Yield | 61% | Varies (typically 60-90%) | Moderate to Good |

| Purification | Silica Gel Chromatography | Silica Gel Chromatography | Silica Gel Chromatography |

Experimental Protocols

This section provides detailed methodologies for the key synthetic pathways.

Protocol for Lithiation-Borylation[1]

Materials:

-

3-Bromo-N,N-dimethylaniline (500 mg, 2.50 mmol)

-

Anhydrous Tetrahydrofuran (THF) (8 mL)

-

n-Butyllithium (1.6 M in hexane, 1.56 mL, 3.75 mmol)

-

Trimethyl borate (1.11 mL, 10.0 mmol)

-

2 M Hydrochloric acid (3 mL)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica gel

Procedure:

-

Dissolve 3-bromo-N,N-dimethylaniline in anhydrous THF in a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium dropwise to the cooled solution. Stir the reaction mixture at -78 °C for 5 minutes after the addition is complete.

-

Add trimethyl borate to the reaction mixture and continue stirring at -78 °C for 1 hour.

-

Allow the reaction to slowly warm to -20 °C over a period of 20 minutes.

-

Quench the reaction by adding 2 M hydrochloric acid and stir for 5 minutes.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a mixture of acetone and dichloromethane (1:1, v/v) as the eluent to obtain this compound as a solid.

Experimental Workflow:

References

The Emergence and Utility of (3-(Dimethylamino)phenyl)boronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-(Dimethylamino)phenyl)boronic acid, a synthetically versatile organoboron compound, has emerged as a significant building block in organic chemistry and medicinal chemistry. Its unique electronic and structural properties, conferred by the presence of both a boronic acid moiety and a dimethylamino group, have made it a valuable reagent in a variety of chemical transformations, most notably in palladium-catalyzed cross-coupling reactions. This technical guide provides an in-depth overview of the discovery, history, synthesis, and key applications of this important chemical entity.

Historical Context and Discovery

While the first synthesis of a boronic acid was reported by Edward Frankland in 1860, the specific discovery of (3-(Dimethylamino)phenyl)boronic acid is not prominently documented in the historical chemical literature. Its appearance in scientific publications and chemical catalogs seems to be a more recent development, likely emerging with the increasing utility of functionalized arylboronic acids in organic synthesis, particularly following the advent of the Suzuki-Miyaura coupling reaction, first published by Akira Suzuki and Norio Miyaura in 1979[1][2]. The development of general and efficient methods for the synthesis of substituted phenylboronic acids, such as those outlined in patents for preparing these compounds via Grignard reagents or other organometallic intermediates, paved the way for the creation of a diverse array of derivatives, including the title compound[3]. The commercial availability of (3-(Dimethylamino)phenyl)boronic acid, identified by its CAS number 178752-79-9, has further facilitated its widespread adoption in both academic and industrial research.

Physicochemical Properties

A summary of the key physicochemical properties of (3-(Dimethylamino)phenyl)boronic acid is presented in the table below.

| Property | Value | Reference |

| CAS Number | 178752-79-9 | [4] |

| Molecular Formula | C₈H₁₂BNO₂ | [5] |

| Molecular Weight | 165.00 g/mol | [5] |

| Appearance | Pale green to pale grey solid | |

| Melting Point | 178-190 °C | [5] |

| Solubility | Soluble in methanol, slightly soluble in chloroform |

Experimental Protocols: Synthesis of (3-(Dimethylamino)phenyl)boronic acid

The most commonly cited method for the synthesis of (3-(Dimethylamino)phenyl)boronic acid involves the reaction of a corresponding aryl halide with an organolithium reagent followed by quenching with a borate ester.

Synthesis from 3-bromo-N,N-dimethylaniline

This procedure details the synthesis of (3-(Dimethylamino)phenyl)boronic acid from 3-bromo-N,N-dimethylaniline.

Materials:

-

3-bromo-N,N-dimethylaniline

-

n-Butyllithium (n-BuLi) in hexanes

-

Trimethyl borate

-

Tetrahydrofuran (THF), anhydrous

-

Hydrochloric acid (2 M)

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Magnesium sulfate (anhydrous)

-

Silica gel for column chromatography

-

Dichloromethane

-

Acetone

Procedure:

-

Dissolve 3-bromo-N,N-dimethylaniline (1.0 eq) in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1-1.5 eq) dropwise to the cooled solution, maintaining the temperature at -78 °C. Stir the mixture for 30-60 minutes at this temperature.

-

To the resulting aryllithium species, add trimethyl borate (3.0-4.0 eq) dropwise, again ensuring the temperature remains at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-18 hours.

-

Cool the reaction mixture in an ice bath and quench by the slow addition of 2 M hydrochloric acid until the solution is acidic.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

-

Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure (3-(Dimethylamino)phenyl)boronic acid.

Quantitative Data:

| Parameter | Value |

| Starting Material | 3-bromo-N,N-dimethylaniline |

| Key Reagents | n-Butyllithium, Trimethyl borate |

| Typical Yield | 60-80% |

Key Applications in Organic Synthesis and Drug Discovery

(3-(Dimethylamino)phenyl)boronic acid serves as a versatile building block in a multitude of organic transformations, primarily driven by its utility in forming carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures. (3-(Dimethylamino)phenyl)boronic acid is an excellent coupling partner in these reactions, allowing for the introduction of the 3-(dimethylamino)phenyl moiety onto various aromatic and heteroaromatic scaffolds. This is particularly valuable in the synthesis of complex molecules with potential biological activity.

The general workflow for a Suzuki-Miyaura coupling reaction involving (3-(Dimethylamino)phenyl)boronic acid is depicted below.

Medicinal Chemistry and Drug Discovery

The 3-(dimethylamino)phenyl motif is present in numerous biologically active compounds. Consequently, (3-(Dimethylamino)phenyl)boronic acid has been utilized as a key intermediate in the synthesis of various pharmaceutical agents and research probes. Its applications include the synthesis of:

-

Enzyme Inhibitors: The boronic acid functional group itself can act as a warhead to inhibit serine proteases. Furthermore, the substituted phenyl ring can be incorporated into larger molecules targeting a range of enzymes.

-

Receptor Ligands: The dimethylamino group can act as a hydrogen bond acceptor or a basic center, facilitating interactions with biological targets.

-

Fluorescent Probes: The electronic properties of the molecule can be tuned by incorporating it into larger conjugated systems, leading to the development of fluorescent sensors.

The general process of utilizing (3-(Dimethylamino)phenyl)boronic acid in a drug discovery pipeline is illustrated below.

Conclusion

(3-(Dimethylamino)phenyl)boronic acid has solidified its position as a valuable and versatile reagent in modern organic synthesis and medicinal chemistry. While its precise historical discovery remains somewhat obscure, its utility is well-documented and continues to expand. The straightforward synthetic accessibility and the diverse reactivity of this compound ensure its continued importance in the development of novel materials, pharmaceuticals, and chemical probes. Future research will likely uncover even more innovative applications for this powerful synthetic tool.

References

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]

- 4. 178752-79-9|3-(N,N-Dimethylamino)phenylboronic acid|BLD Pharm [bldpharm.com]

- 5. US6448433B1 - Process for preparing organic boronic acid derivatives using diboronic acid - Google Patents [patents.google.com]

An In-depth Technical Guide to 3-(N,N-Dimethylamino)phenylboronic Acid and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(N,N-Dimethylamino)phenylboronic acid and its derivatives represent a versatile class of compounds with significant applications in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of the core properties, synthesis, and applications of these valuable chemical entities. Detailed experimental protocols for the synthesis of the parent compound and its derivatives, along with methods for their application in key biological assays, are presented. Furthermore, this guide summarizes key quantitative data and visualizes important chemical transformations and biological pathways to facilitate a deeper understanding and application of these compounds in research and drug development.

Introduction

Boronic acids are a class of organoboron compounds characterized by a carbon-boron bond and two hydroxyl groups attached to the boron atom. Their unique chemical properties, including their ability to form reversible covalent bonds with diols and their utility in palladium-catalyzed cross-coupling reactions, have made them indispensable tools in modern chemistry. Among the vast family of boronic acids, this compound stands out due to the presence of the electron-donating dimethylamino group, which modulates the reactivity and biological activity of the molecule and its derivatives.

This guide will delve into the technical details of this compound, exploring its synthesis, chemical properties, and the preparation of its key derivatives. A significant focus will be placed on the applications of these compounds in drug discovery, particularly as building blocks for enzyme inhibitors and receptor modulators.

Core Compound: this compound

Chemical Properties and Structure

This compound is a stable, solid compound at room temperature. The presence of the dimethylamino group at the meta-position of the phenyl ring influences the electronic properties of the boronic acid moiety.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₂BNO₂ | [1] |

| Molecular Weight | 165.00 g/mol | [1] |

| CAS Number | 178752-79-9 | [1] |

| Melting Point | 178-190 °C | [1] |

| Appearance | Solid | N/A |

| SMILES | CN(C)c1cccc(c1)B(O)O | [1] |

| InChI | 1S/C8H12BNO2/c1-10(2)8-5-3-4-7(6-8)9(11)12/h3-6,11-12H,1-2H3 | [1] |

Synthesis

The synthesis of this compound is typically achieved through a lithium-halogen exchange reaction starting from 3-bromo-N,N-dimethylaniline, followed by quenching with a trialkyl borate.

Experimental Protocol: Synthesis of this compound

-

Materials: 3-bromo-N,N-dimethylaniline, anhydrous tetrahydrofuran (THF), n-butyllithium (n-BuLi) in hexanes, trimethyl borate, 2 M hydrochloric acid, saturated sodium bicarbonate solution, ethyl acetate, anhydrous magnesium sulfate, silica gel.

-

Procedure:

-

Dissolve 3-bromo-N,N-dimethylaniline (1.0 eq) in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1-1.5 eq) dropwise to the cooled solution, maintaining the temperature at -78 °C. Stir the mixture for 30-60 minutes at this temperature.

-

Add trimethyl borate (3-4 eq) dropwise to the reaction mixture, again maintaining the temperature at -78 °C.

-

Allow the reaction to stir at -78 °C for 1-2 hours, then slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of 2 M hydrochloric acid.

-

Separate the aqueous and organic layers. Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic extracts and wash with brine, then dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography to yield this compound.

-

Key Derivatives and Their Synthesis

The utility of this compound is greatly expanded through its conversion into various derivatives, most notably boronic esters. These derivatives offer improved stability, solubility, and handling properties, making them ideal for a range of applications.

This compound, pinacol ester

The pinacol ester is a common and stable derivative of boronic acids.

Experimental Protocol: Synthesis of this compound, pinacol ester

-

Materials: this compound, pinacol, anhydrous toluene or THF, Dean-Stark apparatus (optional), anhydrous magnesium sulfate.

-

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous toluene or THF, add pinacol (1.1-1.2 eq).

-

Reflux the mixture for 2-4 hours. If using toluene, a Dean-Stark apparatus can be used to remove the water formed during the reaction.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate to obtain the crude product.

-

Purify by column chromatography or recrystallization to yield the this compound, pinacol ester.

-

Applications in Drug Discovery and Organic Synthesis

The unique structural and electronic properties of this compound and its derivatives make them valuable building blocks in the synthesis of a wide range of biologically active molecules and functional materials.

Suzuki-Miyaura Cross-Coupling Reactions

One of the most prominent applications of boronic acids and their esters is in the Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds.[2]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [3]

-

Materials: Aryl halide or triflate (1.0 eq), this compound or its pinacol ester (1.1-1.5 eq), palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), a base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃), and a suitable solvent (e.g., toluene, dioxane, DMF).

-

Procedure (Biphasic condition): [3]

-

In a reaction vessel, combine the aryl halide (1 equiv.), this compound (1.2 equiv.), PdCl₂(dppf) (0.1 equiv.), and 2 M Na₂CO₃ solution (10 mL).[3]

-

Add a mixture of toluene and dioxane (4:1, 10 mL).[3]

-

Degas the mixture and stir for 4 hours at 85 °C under a nitrogen atmosphere.[3]

-

After cooling, filter the mixture through celite and separate the layers.[3]

-

Concentrate the organic layer and purify the residue by silica gel column chromatography.[3]

-

Enzyme Inhibition

Derivatives of phenylboronic acid are known to be effective inhibitors of various enzymes, particularly serine proteases and β-lactamases. The boronic acid moiety can form a reversible covalent bond with the catalytic serine residue in the active site of these enzymes.

Application Example: AmpC β-Lactamase Inhibition

Experimental Protocol: AmpC β-Lactamase Inhibition Assay (General)

-

Principle: The inhibition of AmpC β-lactamase is measured by monitoring the hydrolysis of a chromogenic substrate, such as nitrocefin, in the presence and absence of the inhibitor.

-

Materials: Purified AmpC β-lactamase, nitrocefin solution, phosphate buffer (pH 7.0), this compound derivative, microplate reader.

-

Procedure:

-

Prepare a series of dilutions of the inhibitor in the appropriate buffer.

-

In a 96-well plate, add the enzyme solution to each well.

-

Add the inhibitor solutions to the respective wells and incubate for a specific period (e.g., 15-30 minutes) at a controlled temperature.

-

Initiate the reaction by adding the nitrocefin substrate to all wells.

-

Immediately monitor the change in absorbance at the appropriate wavelength (e.g., 486 nm for nitrocefin) over time using a microplate reader.

-

Calculate the initial reaction velocities and determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.

-

Glucokinase Activators

Glucokinase (GK) is a key enzyme in glucose metabolism, and its activation is a therapeutic strategy for type 2 diabetes. Several classes of small molecule glucokinase activators (GKAs) have been developed, and some have incorporated structural motifs that can be derived from this compound. While direct evidence linking this specific boronic acid to a marketed GKA is not available in the searched literature, the phenylamino moiety is a common feature in many GKA scaffolds.

The activation of glucokinase in pancreatic β-cells enhances glucose-stimulated insulin secretion.

Visualizations

Synthesis of this compound

References

- 1. Designing glucokinase activators with reduced hypoglycemia risk: discovery of N,N-dimethyl-5-(2-methyl-6-((5-methylpyrazin-2-yl)-carbamoyl)benzofuran-4-yloxy)pyrimidine-2-carboxamide as a clinical candidate for the treatment of type 2 diabetes mellitus - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 2. rose-hulman.edu [rose-hulman.edu]

- 3. organic-synthesis.com [organic-synthesis.com]

- 4. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 3-(N,N-Dimethylamino)phenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic data available for 3-(N,N-Dimethylamino)phenylboronic acid (CAS No. 178752-79-9). This compound is a valuable building block in organic synthesis, notably used as a reactant in the creation of modulators for the survival motor neuron protein, glucokinase activators, and aryl ethers developed as inhibitors for Bacillus anthracis enoyl-ACP reductase.

While specific, publicly available spectra for this compound are not readily found in the literature, this guide summarizes key physical and chemical properties and provides a detailed, cited experimental protocol for its synthesis. Furthermore, general methodologies for the spectroscopic techniques relevant to this class of compounds are described to aid researchers in their analytical endeavors.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 178752-79-9 | [1] |

| Molecular Formula | C₈H₁₂BNO₂ | [1] |

| Molecular Weight | 165.00 g/mol | [1] |

| Melting Point | 178-190 °C | [1] |

| Appearance | White to off-white to tan to grey to purple powder/crystals | [2] |

Spectroscopic Data

Certificates of Analysis from commercial suppliers confirm that the proton NMR and infrared spectra of this compound are consistent with its chemical structure.[2] However, the specific spectral data from these analyses are not publicly disseminated. Researchers are advised to acquire analytical data upon purchase or perform their own spectroscopic analysis.

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the lithiation of 3-bromo-N,N-dimethylaniline followed by reaction with a borate ester and subsequent hydrolysis.

Procedure:

-

Dissolve 3-bromo-N,N-dimethylaniline (500 mg, 2.50 mmol) in tetrahydrofuran (THF, 8 mL) and cool the solution to -78 °C.

-

Slowly add n-butyllithium (1.6 M in hexane, 1.56 mL, 3.75 mmol) dropwise to the solution at -78 °C.

-

Stir the reaction mixture at -78 °C for an additional 5 minutes.

-

Add trimethyl borate (1.11 mL, 10.0 mmol) and continue stirring at -78 °C for 1 hour.

-

Slowly warm the reaction mixture to -20 °C over a period of 20 minutes.

-

Add 2 M hydrochloric acid (3 mL) and stir for 5 minutes.

-

Neutralize the reaction mixture with a saturated solution of sodium bicarbonate (NaHCO₃).

-

Extract the aqueous layer with ethyl acetate (3 x 10 mL).

-

Combine the organic phases and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel flash column chromatography using an eluent of acetone/dichloromethane (1:1, v/v) to yield this compound.

General Protocol for NMR Spectroscopy of Arylboronic Acids

Arylboronic acids can present challenges in NMR spectroscopy due to the potential for dehydration to form boroxine trimers, which can lead to complex or broad spectra.

Sample Preparation:

-

Dissolve the arylboronic acid sample in a suitable deuterated solvent, such as methanol-d₄, which can help to break up oligomeric species.

-

Alternatively, conversion to the diethanolamine adduct can sometimes provide sharper NMR spectra.

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at an appropriate frequency (e.g., 400 MHz for ¹H).

-

Chemical shifts are typically reported in parts per million (ppm) relative to a residual solvent peak or an internal standard (e.g., tetramethylsilane).

General Protocol for FT-IR Spectroscopy of Solid Samples

Sample Preparation (Thin Solid Film Method):

-

Dissolve a small amount of the solid sample in a volatile solvent such as methylene chloride.

-

Apply a drop of the resulting solution onto a salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate, leaving a thin film of the solid sample on the plate.

Data Acquisition:

-

Place the salt plate in the sample holder of an FT-IR spectrometer.

-

Record the spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

General Protocol for Mass Spectrometry of Small Organic Molecules

Sample Preparation:

-

Dissolve the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

-

Further dilute an aliquot of this solution with methanol, acetonitrile, or water to a final concentration suitable for the instrument's sensitivity.

-

Filter the final solution if any precipitate is present to avoid blockages in the instrument.

Data Acquisition:

-

Introduce the sample into the mass spectrometer. The choice of ionization technique (e.g., Electrospray Ionization - ESI) will depend on the analyte's properties.

-

Acquire the mass spectrum, monitoring for the molecular ion and any characteristic fragment ions.

Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthesis of this compound.

References

An In-depth Technical Guide to the Safety and Handling of 3-(N,N-Dimethylamino)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 3-(N,N-Dimethylamino)phenylboronic acid, a versatile reagent employed in various synthetic and medicinal chemistry applications. This document outlines the toxicological profile, proper handling procedures, and emergency protocols, and details its application in key chemical transformations. The information herein is intended to ensure the safe and effective use of this compound in a laboratory setting.

Chemical and Physical Properties

This compound is a pale green to pale grey solid.[1] It is a member of the phenylboronic acid class of compounds, which are widely used in organic synthesis, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.

| Property | Value | Reference |

| CAS Number | 178752-79-9 | [2] |

| Molecular Formula | C₈H₁₂BNO₂ | [2] |

| Molecular Weight | 165.00 g/mol | [2] |

| Melting Point | 178-190 °C | [2] |

| Appearance | Pale Green to Pale Grey Solid | [1] |

| Solubility | Slightly soluble in chloroform and methanol. | [3] |

Safety and Hazard Information

This compound is classified as a hazardous substance and requires careful handling to minimize exposure and ensure laboratory safety.

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation.[2][4] |

| Eye Irritation | 2 | H319: Causes serious eye irritation.[2][4] |

| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory system) | H335: May cause respiratory irritation.[2][4] |

Signal Word: Warning[2]

Precautionary Statements

To ensure safe handling, the following precautionary measures should be strictly adhered to:

| Code | Precautionary Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[2] |

| P264 | Wash skin thoroughly after handling.[5] |

| P271 | Use only outdoors or in a well-ventilated area.[2] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[2][5] |

| P302 + P352 | IF ON SKIN: Wash with plenty of water.[2][5] |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |

| P319 | If eye irritation persists: Get medical advice/attention.[4] |

| P332 + P317 | If skin irritation occurs: Get medical help. |

| P362 + P364 | Take off contaminated clothing and wash it before reuse.[5] |

| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[4] |

| P405 | Store locked up.[4] |

| P501 | Dispose of contents/container to an approved waste disposal plant.[4] |

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Remove person to fresh air and keep comfortable for breathing. Get medical advice/attention if you feel unwell.[5][6] |

| Skin Contact | Take off immediately all contaminated clothing. Wash off with plenty of water. If skin irritation occurs: Get medical advice/attention.[5] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention.[5][6] |

| Ingestion | Rinse mouth. Get medical advice/attention if you feel unwell.[6] |

Handling and Storage

Proper handling and storage are crucial to maintaining the stability of this compound and preventing accidental exposure.

-

Handling: Handling should be performed in a well-ventilated place, preferably in a fume hood.[6] Wear suitable personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[2][5] Avoid the formation of dust and aerosols.[6] Wash hands and face thoroughly after handling.[6]

-

Storage: Keep the container tightly closed and store in a cool, dry, and dark place.[6] Store under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[1][3]

Experimental Protocols

This compound is a key reactant in the synthesis of various biologically active molecules, including glucokinase activators and modulators of the survival motor neuron (SMN) protein. A common application is in the Suzuki-Miyaura cross-coupling reaction.

General Procedure for Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of an aryl halide with this compound to synthesize biaryl compounds.

Materials:

-

Aryl halide (1.0 equiv)

-

This compound (1.2 - 1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, 2.0 equiv)

-

Solvent (e.g., Toluene/Ethanol/Water mixture, 1,4-Dioxane/Water mixture)

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl halide, this compound, palladium catalyst, and base.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent system to the flask via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired biaryl compound.

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Biological Context and Signaling Pathways

This compound serves as a crucial building block for synthesizing molecules that modulate important biological pathways.

Glucokinase Activation Pathway

Glucokinase (GK) is a key enzyme in glucose metabolism, acting as a glucose sensor in pancreatic β-cells and hepatocytes.[7] Activators of glucokinase can enhance insulin secretion and hepatic glucose uptake, making them attractive therapeutic targets for type 2 diabetes. The synthesis of certain glucokinase activators utilizes this compound. The activation of glucokinase by these synthetic activators initiates a signaling cascade that helps regulate blood glucose levels.

Caption: Simplified signaling pathway of glucokinase activation in pancreatic β-cells.

Survival Motor Neuron (SMN) Protein Function

This compound is also a reactant in the synthesis of modulators of the survival motor neuron (SMN) protein.[8] The SMN protein is essential for the survival of motor neurons and is involved in various cellular processes, including the assembly of small nuclear ribonucleoproteins (snRNPs), which are critical components of the spliceosome for pre-mRNA splicing.[9] A deficiency in SMN protein leads to spinal muscular atrophy (SMA). Modulators that increase the levels of functional SMN protein are a key therapeutic strategy for SMA.

Caption: Overview of the role of SMN protein in cellular function.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Diverse role of Survival Motor Neuron Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Glucokinase - Wikipedia [en.wikipedia.org]

- 8. Insights into Mechanism of Glucokinase Activation: OBSERVATION OF MULTIPLE DISTINCT PROTEIN CONFORMATIONS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling with 3-(N,N-Dimethylamino)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides/triflates and organoboron compounds. This powerful and versatile reaction is widely employed in the pharmaceutical and materials science industries due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids and their derivatives.

This document provides detailed application notes and protocols for the Suzuki-Miyaura coupling reaction utilizing 3-(N,N-Dimethylamino)phenylboronic acid . This particular reagent is of significant interest in medicinal chemistry for the synthesis of biaryl scaffolds that are prevalent in biologically active molecules. The electron-donating dimethylamino group can influence the electronic properties and metabolic stability of the resulting compounds, making them attractive candidates for drug discovery programs.

A key application of this coupling is the synthesis of substituted biphenylamines, which are known to exhibit a range of biological activities. For instance, aminobiphenyl structures are investigated as inhibitors of enzymes such as carbonic anhydrases and succinate dehydrogenase, and they are also studied for their potential roles in modulating various signaling pathways implicated in diseases like cancer.

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three main steps:

-

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (Ar-X) to form a palladium(II) intermediate.

-

Transmetalation: In the presence of a base, the organoboron reagent (Ar'-B(OR)₂) transfers its organic group to the palladium(II) complex, forming a new diorganopalladium(II) species.

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the biaryl product (Ar-Ar'), regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

Featured Application: Synthesis of 3'-(N,N-Dimethylamino)-[1,1'-biphenyl]-4-carbonitrile

A practical application of Suzuki-Miyaura coupling with this compound is the synthesis of 3'-(N,N-Dimethylamino)-[1,1'-biphenyl]-4-carbonitrile. This compound serves as a valuable building block for the development of more complex molecules with potential therapeutic applications. For example, biphenyl carbonitrile derivatives are explored as inhibitors of various enzymes and as modulators of cellular signaling pathways.

Experimental Protocol

This protocol details the synthesis of 3'-(N,N-Dimethylamino)-[1,1'-biphenyl]-4-carbonitrile from this compound and 4-bromobenzonitrile.

Materials:

-

This compound

-

4-Bromobenzonitrile

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium Carbonate (K₂CO₃)

-

Toluene

-

Methanol

-

Water (degassed)

-

Ethyl acetate

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Round-bottom flask

-

Condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask, add this compound (1.5 mmol), 4-bromobenzonitrile (1.0 mmol), and potassium carbonate (3.0 mmol).

-

Solvent Addition: Add a 10:1 mixture of toluene and methanol (20 mL).

-

Degassing: Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

-

Catalyst Addition: Under a positive pressure of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

-

Reaction: Heat the reaction mixture to 90 °C and stir under an inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 7-12 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Add 30 mL of water and extract with ethyl acetate (3 x 30 mL).

-

Combine the organic layers and wash with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent to afford the pure 3'-(N,N-Dimethylamino)-[1,1'-biphenyl]-4-carbonitrile.

Data Presentation

| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Quantity | Yield (%) |

| This compound | 165.00 | 1.5 | Varies | - |

| 4-Bromobenzonitrile | 182.02 | 1.0 | Varies | - |

| 3'-(N,N-Dimethylamino)-[1,1'-biphenyl]-4-carbonitrile | 222.28 | - | Varies | 85-95% |

Note: The yield is dependent on the specific reaction conditions and purification efficiency.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow

Caption: General workflow for Suzuki-Miyaura coupling.

Potential Signaling Pathway Involvement of Aminobiphenyls

Aminobiphenyl derivatives are known to interact with various biological targets. For example, some have been shown to inhibit carbonic anhydrases, which are involved in pH regulation and other physiological processes. Inhibition of certain carbonic anhydrase isoforms, such as CA-IX, is a therapeutic strategy being explored for cancer treatment.

Caption: Potential mechanism of action for aminobiphenyl derivatives.

Application Notes and Protocols for 3-(N,N-Dimethylamino)phenylboronic acid Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for common reactions involving 3-(N,N-Dimethylamino)phenylboronic acid, a versatile building block in organic synthesis and medicinal chemistry. The protocols for Suzuki-Miyaura coupling and Chan-Lam coupling are outlined, offering methods for the formation of carbon-carbon and carbon-nitrogen bonds, respectively. Additionally, a protocol for its use as a derivatizing agent for HPLC-FLD analysis is described.

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl compounds. This compound is an effective coupling partner in these reactions.

A general reaction scheme for the Suzuki-Miyaura coupling of this compound with an aryl halide is as follows:

Application Notes and Protocols for 3-(N,N-Dimethylamino)phenylboronic Acid in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-(N,N-Dimethylamino)phenylboronic acid as a versatile building block in the synthesis of kinase inhibitors, a critical class of therapeutic agents in modern drug discovery. The protocols outlined below are focused on the widely employed Suzuki-Miyaura cross-coupling reaction, a powerful tool for the construction of carbon-carbon bonds.

Introduction

This compound is a valuable reagent in medicinal chemistry, primarily utilized in palladium-catalyzed cross-coupling reactions to introduce the 3-(N,N-dimethylamino)phenyl moiety into target molecules. This structural motif is of particular interest in the design of kinase inhibitors. The dimethylamino group can serve as a hydrogen bond acceptor or a basic center, potentially interacting with key amino acid residues in the ATP-binding pocket of kinases. Furthermore, its electronic properties can influence the overall physicochemical characteristics of the final compound, impacting solubility, cell permeability, and metabolic stability.

The primary application of this building block lies in its use in the Suzuki-Miyaura coupling reaction, where it efficiently couples with aryl or heteroaryl halides (or triflates) to form biaryl structures. This reaction is central to the synthesis of numerous kinase inhibitors based on scaffolds such as pyrimidines, pyridines, and quinazolines.

Key Applications in Kinase Inhibitor Synthesis

The 3-(N,N-dimethylamino)phenyl group introduced via this boronic acid has been incorporated into inhibitors of several important kinase families, including:

-

Phosphoinositide 3-kinases (PI3Ks): The PI3K/Akt/mTOR signaling pathway is frequently dysregulated in cancer, making it a prime target for therapeutic intervention.

-

3-Phosphoinositide-dependent protein kinase-1 (PDK1): A key upstream activator of Akt, PDK1 is another critical node in the PI3K signaling cascade.

-

Other Kinase Targets: The versatility of the Suzuki-Miyaura coupling allows for the incorporation of this fragment into a wide array of kinase inhibitor scaffolds targeting various kinases implicated in oncology and other diseases.

Data Presentation: Suzuki-Miyaura Coupling of Aryl Halides with Phenylboronic Acids

The following table summarizes the reaction conditions and yields for the Suzuki-Miyaura coupling of 2,4-dichloropyrimidine with various phenylboronic acids, providing a comparative context for the reactivity of substituted phenylboronic acids.

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | 2-Chloro-4-phenylpyrimidine | 71 |

| 2 | 3-Methoxyphenylboronic acid | 2-Chloro-4-(3-methoxyphenyl)pyrimidine | 72 |

| 3 | 3-Cyanophenylboronic acid | 3-(2-Chloropyrimidin-4-yl)benzonitrile | 83 |

| 4 | 3-Aminophenylboronic acid | 3-(2-Chloropyrimidin-4-yl)aniline | 55 |

| 5 | 3-(Trifluoromethyl)phenylboronic acid | 2-Chloro-4-(3-(trifluoromethyl)phenyl)pyrimidine | 80 |

Data adapted from a study on microwave-assisted Suzuki coupling of 2,4-dichloropyrimidines.[1]

Experimental Protocols

Protocol 1: General Procedure for Microwave-Assisted Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine with this compound

This protocol is adapted from established methods for the Suzuki coupling of substituted pyrimidines and provides a general guideline.[1]

Materials:

-

2,4-Dichloropyrimidine

-

This compound

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water (deionized)

-

Microwave reactor

-

Standard laboratory glassware and purification equipment

Procedure:

-

Reaction Setup: In a microwave reaction vial, combine 2,4-dichloropyrimidine (1.0 eq), this compound (1.0-1.2 eq), and potassium carbonate (3.0 eq).

-

Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq) to the vial.

-

Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 2:1 v/v).

-

Reaction: Seal the vial and place it in the microwave reactor. Heat the mixture to 100 °C for 15-20 minutes.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 2-chloro-4-(3-(N,N-dimethylamino)phenyl)pyrimidine.

Protocol 2: Synthesis of (S)-3-(1-Aminoethyl)-8-(2-(dimethylamino)pyrimidin-5-yl)-2-phenylisoquinolin-1(2H)-one

This protocol illustrates the application of a Suzuki-Miyaura coupling in the synthesis of a potential kinase inhibitor scaffold.[2]

Materials:

-

(S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one

-

(2-(Dimethylamino)pyrimidin-5-yl)boronic acid

-

Dichloro(bis(triphenylphosphine))palladium(II) [Pd(PPh₃)₂Cl₂]

-

Sphos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium carbonate (K₂CO₃)

-

Tetrahydrofuran (THF)

-

Water (deionized)

-

Standard laboratory glassware and purification equipment

Procedure:

-

Reaction Setup: In a round-bottom flask, combine (S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one (1.0 eq), (2-(dimethylamino)pyrimidin-5-yl)boronic acid (1.2 eq), and potassium carbonate (1.3 eq).

-

Catalyst and Ligand Addition: Add dichloro(bis(triphenylphosphine))palladium(II) (0.05 eq) and Sphos (0.15 eq).

-

Solvent Addition: Add a mixture of THF and water (1:1 v/v).

-

Reaction: Stir the reaction mixture at 65 °C for 12 hours.

-

Work-up: After cooling to room temperature, separate the organic layer. Concentrate the organic layer under vacuum and dilute with dichloromethane (CH₂Cl₂) and 0.3 N HCl.

-

Purification: Separate the aqueous layer, neutralize with saturated sodium bicarbonate solution, and extract with CH₂Cl₂. Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the crude product by column chromatography to yield the final compound.

Mandatory Visualizations

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Caption: Drug discovery logical relationship.

Caption: Simplified PI3K/PDK1 signaling pathway.

References

Application Notes and Protocols: Synthesis of Novel Glucokinase Activators via Suzuki-Miyaura Coupling with 3-(N,N-Dimethylamino)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glucokinase (GK) is a crucial enzyme in glucose homeostasis, primarily expressed in pancreatic β-cells and hepatocytes. Its role as a glucose sensor makes it a prime therapeutic target for type 2 diabetes. Small molecule glucokinase activators (GKAs) enhance GK activity, promoting glucose uptake and insulin secretion. This document provides detailed protocols for the synthesis of a novel biaryl glucokinase activator utilizing a Suzuki-Miyaura cross-coupling reaction with 3-(N,N-dimethylamino)phenylboronic acid and a heterocyclic halide. The application notes also include a summary of the biological activity of related compounds and relevant signaling pathways.

Introduction

Glucokinase acts as a key regulator of glucose metabolism. In pancreatic β-cells, GK-mediated phosphorylation of glucose is the rate-limiting step for glucose-stimulated insulin secretion.[1] In the liver, GK facilitates the conversion of glucose to glucose-6-phosphate, leading to glycogen synthesis and glycolysis.[1] Allosteric activation of GK by small molecules has been shown to lower blood glucose levels, making GKAs a promising class of antidiabetic drugs.[1]

The synthesis of many GKA candidates involves the formation of a biaryl or aryl-heteroaryl scaffold. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for creating these carbon-carbon bonds.[2][3][4][5] This protocol details the use of this compound as a key building block in the synthesis of a potential GKA.

Glucokinase Signaling Pathway

The activation of glucokinase in pancreatic β-cells initiates a cascade of events leading to insulin release. The following diagram illustrates this signaling pathway.

Caption: Glucokinase signaling cascade in pancreatic β-cells leading to insulin secretion.

Experimental Protocols

Synthesis of a Biaryl Glucokinase Activator

This protocol describes a representative synthesis of a potential glucokinase activator via a Suzuki-Miyaura coupling reaction.

Reaction Scheme:

Materials:

-

2-Chloro-5-(trifluoromethyl)pyridine (or other suitable heterocyclic halide)

-

This compound

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water (degassed)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Nitrogen or Argon gas supply

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

NMR spectrometer

-

Mass spectrometer

Experimental Workflow

The following diagram outlines the general workflow for the synthesis, purification, and characterization of the target compound.